Myristyl Acetate

説明

Tetradecyl acetate has been reported in Lophyra flexuosa, Angelica archangelica, and other organisms with data available.

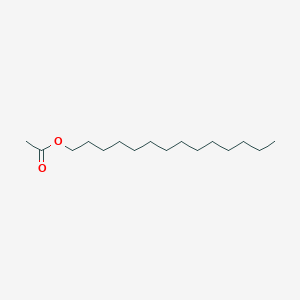

Structure

3D Structure

特性

IUPAC Name |

tetradecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUUIFSIQMVYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862341 | |

| Record name | Myristyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-59-5 | |

| Record name | Tetradecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O55CT350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myristyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl acetate, the ester of myristyl alcohol and acetic acid, is a compound with applications spanning the cosmetics, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as for the determination of its key physical constants. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this document presents a visual workflow for the synthesis and analysis of this compound, rendered using Graphviz, to provide a clear and logical representation of the experimental processes.

Chemical Identity and Physical Properties

This compound, also known as tetradecyl acetate, is a saturated fatty acid ester. Its fundamental identification and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | Tetradecyl acetate | [1] |

| Synonyms | This compound, 1-Tetradecanol acetate | [2] |

| CAS Number | 638-59-5 | [2] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][2] |

| Molecular Weight | 256.42 g/mol | [1][] |

| Appearance | White to pale yellow crystalline solid or clear colorless oily liquid | [][4] |

| Melting Point | 14 °C | [] |

| Boiling Point | 299.00 to 301.00 °C at 760.00 mm Hg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [] |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and methanol (slightly). | [][4][5][6] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 133.33 °C (272.00 °F) | [4] |

| logP (o/w) | 6.899 (estimated) | [4] |

Chemical Properties and Reactions

This compound undergoes typical ester reactions, primarily hydrolysis and transesterification.

Synthesis of this compound (Fischer Esterification)

This compound is synthesized via the Fischer esterification of myristyl alcohol with acetic acid, using an acid catalyst such as sulfuric acid. The reaction is reversible and driven to completion by removing water as it is formed.

Reaction:

CH₃(CH₂)₁₃OH + CH₃COOH ⇌ CH₃(CH₂)₁₃OOCCH₃ + H₂O (Myristyl Alcohol + Acetic Acid ⇌ this compound + Water)

Hydrolysis of this compound

This compound can be hydrolyzed back to myristyl alcohol and acetic acid in the presence of an acid or base catalyst.

Reaction:

CH₃(CH₂)₁₃OOCCH₃ + H₂O ⇌ CH₃(CH₂)₁₃OH + CH₃COOH (this compound + Water ⇌ Myristyl Alcohol + Acetic Acid)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for the determination of its physical properties.

Synthesis and Purification of this compound

This protocol describes the laboratory-scale synthesis of this compound via Fischer esterification, followed by purification.

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 50.0 g of myristyl alcohol and 75 mL of glacial acetic acid.

-

Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel containing 100 mL of cold deionized water.

-

Add 100 mL of hexane to extract the ester. Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (until the aqueous layer is basic to pH paper), 100 mL of deionized water, and 100 mL of brine.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the hexane.

-

-

Purification:

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.

-

Determination of Physical Properties

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of melting point.[7][8][9][10]

Procedure:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11][12][13][14]

Procedure (Distillation Method):

-

Set up a simple distillation apparatus with a calibrated thermometer.

-

Place a sample of this compound in the distillation flask with boiling chips.

-

Heat the flask gently.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected. This is the initial boiling point.

-

Continue distillation and record the temperature range over which the majority of the sample distills.

Analytical Characterization

Principle: GC separates the components of a mixture, and MS provides structural information by analyzing the mass-to-charge ratio of fragmented ions.[1][15][16][17]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Analysis: Identify the peak corresponding to this compound by its retention time and compare the resulting mass spectrum with a reference spectrum.[1]

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[18][19]

Procedure:

-

Obtain a background spectrum of the empty sample holder.

-

Place a small drop of liquid this compound or a thin film of the solid on a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum.

-

Expected Absorptions:

-

Strong C=O stretch (ester): ~1740 cm⁻¹

-

C-O stretch: ~1240 cm⁻¹

-

C-H stretches (alkane): ~2850-2960 cm⁻¹

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[1]

Procedure:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~4.05 ppm (triplet, 2H, -O-CH₂-)

-

~2.04 ppm (singlet, 3H, -C(=O)-CH₃)

-

~1.62 ppm (multiplet, 2H, -O-CH₂-CH₂-)

-

~1.25 ppm (broad singlet, 22H, -(CH₂)₁₁-)

-

~0.88 ppm (triplet, 3H, -CH₃)

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~171.1 ppm (-C=O)

-

~64.6 ppm (-O-CH₂-)

-

~31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 28.6, 25.9, 22.7 ppm (-(CH₂)₁₂-)

-

~21.0 ppm (-C(=O)-CH₃)

-

~14.1 ppm (-CH₃)

-

Workflow and Data Visualization

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

This compound serves as an emollient and skin conditioning agent in topical formulations.[] In drug development, it can be utilized as an excipient, for example, as a lubricant in tablet manufacturing or as a component in drug delivery systems.[] Its primary biological activity of note is as a sex pheromone for various insect species, which is an area of interest in pest management research.[20][21] There is no direct evidence to suggest its involvement in specific intracellular signaling pathways relevant to human drug development.

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

References

- 1. This compound | C16H32O2 | CID 12531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 4. This compound, 638-59-5 [thegoodscentscompany.com]

- 5. byjus.com [byjus.com]

- 6. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

- 9. RESEARCH ON DIFFERENTIAL SCANNING CALORIMETRY METHOD FOR THE DETERMINATION OF MELTING POINT OF PARAFFIN WAX [sylzyhg.com]

- 10. researchgate.net [researchgate.net]

- 11. infinitalab.com [infinitalab.com]

- 12. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. benchchem.com [benchchem.com]

- 18. purdue.edu [purdue.edu]

- 19. youtube.com [youtube.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide to the Solubility of Myristyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl Acetate (Tetradecyl Acetate), a saturated fatty ester, is a widely utilized ingredient in the cosmetics, fragrance, and pharmaceutical industries. Its function as an emollient, solvent, and fragrance component is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, presenting available quantitative and qualitative data. Furthermore, it outlines a detailed experimental protocol for determining the solubility of lipophilic esters, such as this compound, and includes logical diagrams to illustrate key experimental workflows.

Introduction

This compound (CH₃COOC₁₄H₂₉) is the ester of myristyl alcohol and acetic acid. Its long fourteen-carbon chain renders it a nonpolar, lipophilic molecule, dictating its solubility profile. Understanding the solubility of this compound is critical for formulation development, ensuring product stability, efficacy, and aesthetic properties. In pharmaceutical applications, solubility is a key determinant of a substance's bioavailability and delivery characteristics. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 256.42 g/mol | [] |

| Appearance | White to pale yellow crystalline solid or clear, colorless oily liquid | [][3] |

| Melting Point | ~14 °C | [4] |

| Boiling Point | ~299-301 °C at 760 mmHg | [3] |

| logP (octanol-water) | ~6.76 - 6.899 (estimated) | [3][5] |

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." As a nonpolar, lipophilic compound, it is generally soluble in nonpolar and sparingly soluble in polar organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, some key data points have been reported:

| Solvent | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [6] |

| Water | 0.03693 mg/L | 25 | [3] |

| Water | 0.037 mg/L | 20 | [5] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility are more commonly found:

| Solvent | Solubility Description | Reference |

| Alcohol | Soluble | [3] |

| Chloroform | Slightly Soluble | [][4] |

| Methanol | Slightly Soluble | [][4] |

Solubility of Structurally Related Compounds

The solubility of structurally similar compounds can provide valuable insights into the expected solubility of this compound.

-

Isopropyl Myristate , another fatty acid ester used in similar applications, is reported to be soluble in acetone, castor oil, chloroform, cottonseed oil, ethanol, ethyl acetate, mineral oil, and toluene.[7][8] It is insoluble in water, glycerol, and propylene glycol.[7]

-

Myristyl Alcohol , the alcohol precursor to this compound, is soluble in diethyl ether and slightly soluble in ethanol.[9][10] It is very soluble in benzene and chloroform.[11]

Based on this information, it can be inferred that this compound is likely to be soluble in a range of nonpolar to moderately polar organic solvents such as hydrocarbons, ethers, ketones, and esters.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a lipophilic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.[12][13][14]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detector (HPLC-ELSD))

Experimental Procedure

The workflow for the shake-flask solubility determination is illustrated in the following diagram:

References

- 1. larodan.com [larodan.com]

- 3. This compound, 638-59-5 [thegoodscentscompany.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 11. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Synthesis of Myristyl Acetate from Myristyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Myristyl acetate, a fatty acid ester, is a valuable compound with applications spanning the pharmaceutical, cosmetic, and food industries. In pharmaceuticals, it can be utilized as an excipient in topical and transdermal drug delivery systems, enhancing the formulation's feel and the penetration of active pharmaceutical ingredients.[1] Its pleasant fragrance and emollient properties also make it a common ingredient in cosmetics and personal care products.[] This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from myristyl alcohol, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound from myristyl alcohol is primarily achieved through esterification, a reaction that can be catalyzed by acids or enzymes, or through transesterification. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and environmental impact.

Fischer Esterification: The Classic Acid-Catalyzed Approach

Fischer esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] In the synthesis of this compound, myristyl alcohol is reacted with acetic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.[] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, or the water byproduct is removed as it forms.[3]

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for similar long-chain alcohols.[4][5][6]

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine myristyl alcohol (1 equivalent), glacial acetic acid (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) or p-toluenesulfonic acid (0.05 equivalents).[4] For reactions aiming to remove water, a Dean-Stark trap can be filled with toluene and fitted between the flask and condenser.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-160°C) with vigorous stirring for 1-3 hours.[5][6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether and wash sequentially with:

-

Water (to remove the bulk of the acid and excess alcohol).

-

5% sodium bicarbonate solution (to neutralize the remaining acid catalyst and excess acetic acid). Caution: CO₂ evolution will cause pressure buildup.[6]

-

Saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[1][6]

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless oil.[1]

Acylation with Acetic Anhydride: A More Reactive Approach

The use of acetic anhydride instead of acetic acid offers a more reactive pathway for the synthesis of this compound. The reaction is often faster and can be carried out under milder conditions.[8] Pyridine is commonly used as a catalyst and a base to neutralize the acetic acid byproduct.[9]

Detailed Experimental Protocol: Acylation with Acetic Anhydride

This protocol is based on general procedures for the acetylation of alcohols.[9][10][11]

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Hydrochloric acid (HCl), dilute solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve myristyl alcohol (1 equivalent) in anhydrous pyridine. Cool the mixture in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the cooled solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to 50-70°C to increase the reaction rate.[9] Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by slowly adding cold water or ice.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with a dilute HCl solution (to remove pyridine), 5% sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.[9]

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Lipase-Catalyzed Enzymatic Synthesis: A Green Alternative

Enzymatic synthesis using lipases offers a more environmentally friendly approach to producing this compound. These reactions are highly specific, proceed under mild conditions, and minimize the formation of byproducts.[1] Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are commonly used as they can be easily recovered and reused.[4][12]

Detailed Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from procedures for the enzymatic synthesis of similar wax esters.[1][12]

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Acetic acid or an acyl donor like ethyl acetate

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, optional, as solvent-free systems are also common)

-

Molecular sieves (optional, to remove water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, combine myristyl alcohol and acetic acid (or ethyl acetate for transesterification) in a 1:1 to 1:5 molar ratio.[3][4] For solvent-based reactions, add a suitable organic solvent like n-hexane.

-

Enzyme Addition: Add the immobilized lipase (typically 1-10% by weight of total substrates).[1] Add molecular sieves if water removal is desired.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 40-70°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of the water byproduct, which drives the equilibrium towards the product.

-

Monitoring and Termination: Monitor the reaction progress by analyzing aliquots for the disappearance of myristyl alcohol or the formation of this compound using gas chromatography (GC). Once the desired conversion is reached (typically 8-24 hours), stop the reaction by cooling and filtering to remove the immobilized enzyme.[1]

-

Purification:

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted acid.

-

Wash with distilled water until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

-

Transesterification

Transesterification is another viable method for synthesizing this compound. In this process, myristyl alcohol reacts with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst to produce this compound and the corresponding alcohol. This method can be catalyzed by acids, bases, or enzymes.[13][14]

Detailed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol is based on general transesterification procedures.[15]

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Ethyl acetate (used in large excess to act as both reactant and solvent)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin like Amberlyst-15)[9][14]

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve myristyl alcohol (1 equivalent) in a large excess of ethyl acetate (e.g., 10-30 equivalents).

-

Catalyst Addition: Add the acid catalyst to the mixture.

-

Reflux: Heat the reaction mixture to reflux with stirring. The ethanol byproduct can be removed by distillation to drive the reaction forward.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the catalyst with a 5% sodium bicarbonate solution. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Remove the excess ethyl acetate by rotary evaporation and purify the resulting this compound by vacuum distillation.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and similar esters. It is important to note that specific yield and purity data for this compound are limited in the available literature; therefore, data from the synthesis of analogous esters are included for comparative purposes.

Table 1: Acid-Catalyzed Esterification

| Alcohol | Acyl Source | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Isoamyl alcohol | Acetic acid | H₂SO₄ | 1:1.2 | Reflux | 1 | ~80-90 | [5] |

| Various alcohols | Acetic acid | Tin (IV) tungstate | 1:3 | Varies | 2 | 70-98 | |

| Amyl alcohol | Acetic acid | Amberlyst-15 | 1:1 to 1:15 | 30-80 | - | - | [15] |

| Isopropyl alcohol | Acetic acid | Amberlyst 36 | 1:1.5 | 60-80 | 3 | up to 82 | [9] |

Table 2: Acylation with Acetic Anhydride

| Alcohol | Acyl Source | Catalyst/Base | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Steroids | Acetic anhydride | Pyridine | Excess anhydride | RT or 70 | Varies | - | [9] |

| Various alcohols | Acetic anhydride | - | 3:1 (anhydride:acid) | 130 | 18-22 | - |

Table 3: Lipase-Catalyzed Synthesis

| Alcohol | Acyl Source | Lipase | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |

| Myristyl alcohol | Myristic acid | Novozym 435 | - | 70 | 2 | High | [16] |

| Isoamyl alcohol | Myristic acid | Novozym 435 | Solvent-free | 60 | 1 | 96 | [12] |

| Oleyl alcohol | Propionic acid | Mucor miehei | Isooctane | 65 | - | - | [4] |

| Decanol | Oleic acid | Novozym 435 | - | 45 | 1 | High | [4] |

| Pentan-1-ol | Acetic acid | Lipozyme®435 | Solvent-free | - | 8 | >80 |

Visualizing the Synthesis of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Chemical pathways for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from myristyl alcohol can be effectively achieved through several methods, with the choice of pathway depending on the desired scale, purity requirements, and available resources. While Fischer esterification remains a classic and cost-effective method, enzymatic synthesis presents a greener and more specific alternative. Acylation with acetic anhydride provides a faster, more reactive route. This guide provides the foundational knowledge and detailed protocols to assist researchers in selecting and optimizing the most suitable method for their specific needs in the development of pharmaceuticals and other advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 3. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jinbangch.com [jinbangch.com]

- 6. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]

- 7. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Myristyl Acetate: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl acetate, also known as tetradecyl acetate, is a saturated fatty acid ester with the chemical formula C₁₆H₃₂O₂. It is a naturally occurring compound found in a variety of plant and insect species. In the realm of scientific research and drug development, understanding the natural sources, biosynthesis, and methods of isolation of such compounds is paramount for exploring their potential biological activities and applications. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its extraction and identification, and a summary of its biosynthetic pathways.

Natural Occurrence of this compound

This compound has been identified as a constituent of essential oils from several plant species and as a crucial component of sex pheromones in various insects, particularly within the order Lepidoptera.

Plant Sources

This compound is found in the essential oils and absolutes of a number of plants. The concentration of this compound can vary depending on the plant species, geographical location, and extraction method.

| Plant Source | Scientific Name | Part Used | Reported Concentration of this compound |

| Angelica | Angelica archangelica | Seed | Present in CO2 extract (0.50%)[1] |

| Boronia | Boronia megastigma | Flower | Present in absolute (0.50%)[1] |

| Planchon's Cochlospermum | Cochlospermum planchonii | - | Present in oil (14.40%)[1] |

| Tincture-flower | Cochlospermum tinctorium | - | Present in oil (11.70%)[1] |

Insect Pheromones

This compound is a common component of female sex pheromones in several species of moths, where it plays a vital role in attracting males for mating.

| Insect Species | Common Name | Family | Role of this compound |

| Ctenopseustis obliquana | Brownheaded Leafroller | Tortricidae | Sex pheromone component[2] |

| Cydia pomonella | Codling Moth | Tortricidae | Sex pheromone component[3] |

| Pandemis pyrusana | Pandemis Leafroller | Tortricidae | Sex pheromone component[3] |

| Archips argyrospilus | Fruit-tree Leafroller | Tortricidae | Sex pheromone component[3] |

Biosynthesis of this compound

The biosynthesis of this compound in both plants and insects originates from the fundamental building block, acetyl-CoA. The pathways diverge in their specifics but follow a general pattern of fatty acid synthesis followed by modification.

General Fatty Acid Biosynthesis in Plants

In plants, fatty acid synthesis primarily occurs in the plastids. The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA, which then enters a cycle of condensation, reduction, dehydration, and further reduction, with each cycle adding two carbons to the growing acyl chain. For this compound, the precursor is myristic acid (a C14 fatty acid). Myristic acid is then reduced to myristyl alcohol, which is subsequently esterified with acetyl-CoA to form this compound.

Pheromone Biosynthesis in Insects

In insects, the biosynthesis of fatty acid-derived pheromones, including this compound, also starts with acetyl-CoA and follows the general fatty acid synthesis pathway to produce myristoyl-CoA. This is then reduced to myristyl alcohol by a fatty acyl reductase (FAR). Finally, an acetyltransferase catalyzes the esterification of myristyl alcohol with an acetyl group from acetyl-CoA to yield this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and identification of this compound from both plant and insect sources.

Extraction of this compound from Plant Material

Objective: To extract the essential oil containing this compound from plant material.

Method: Steam Distillation

-

Sample Preparation: The plant material (e.g., seeds, flowers) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The ground plant material is placed in the distillation flask with a sufficient amount of distilled water.

-

Distillation: The flask is heated to boiling. The steam and volatile compounds, including this compound, are carried over to the condenser.

-

Collection: The condensed steam and essential oil are collected in the separator, where the oil, being less dense than water, forms a layer on top.

-

Separation and Drying: The essential oil layer is carefully separated and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Extraction of this compound from Insect Pheromone Glands

Objective: To extract this compound from the pheromone glands of female insects.

Method: Solvent Extraction

-

Gland Dissection: Female insects are dissected under a stereomicroscope to carefully excise the pheromone glands, typically located at the abdominal tip.

-

Extraction: The excised glands are immediately immersed in a small volume (e.g., 50-100 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, in a small glass vial.

-

Incubation: The vial is gently agitated and allowed to stand for a specific period (e.g., 30 minutes to a few hours) to ensure complete extraction of the pheromones.

-

Filtration/Centrifugation: The extract is carefully separated from the gland tissue, either by filtering through a small plug of glass wool or by centrifugation to pellet the tissue.

-

Concentration (Optional): If the concentration of the pheromone is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

-

Storage: The final extract is stored in a sealed vial at a low temperature (e.g., -20°C) to prevent degradation prior to analysis.

Identification and Quantification of this compound

Objective: To identify and quantify this compound in the obtained extracts.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

-

Sample Injection: A small volume (typically 1 µL) of the extract is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample (e.g., 250°C).

-

Chromatographic Separation: The components of the extract are separated based on their volatility and interaction with the stationary phase of the column. A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (m/z 256) and other key fragment ions.

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve. An internal standard can be used to improve accuracy and precision.

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from natural sources is summarized in the following diagram.

Conclusion

This compound is a naturally occurring ester with a presence in both the plant and insect kingdoms. Its role as a pheromone highlights its importance in chemical ecology, while its occurrence in essential oils suggests potential for various applications. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from its natural sources, enabling further research into its biological functions and potential uses in drug development and other scientific fields.

References

Myristyl Acetate: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl acetate, the ester of myristyl alcohol and acetic acid, is a compound with distinct biological activities that differ significantly based on the biological system . In the realm of entomology, it functions as a potent insect sex pheromone, playing a crucial role in the chemical communication and mating behavior of various species. Conversely, in the field of cosmetics and dermatology, its primary role is that of an emollient and skin conditioning agent, valued for its textural and barrier-enhancing properties. This technical guide provides an in-depth review of the known biological activities and functions of this compound, with a focus on its mechanisms of action in these different contexts. Due to a notable lack of research, this document will also highlight the current gaps in understanding its specific molecular interactions and signaling pathways in mammalian systems. Safety and toxicological data are summarized, and relevant experimental protocols for its study are detailed.

Chemical and Physical Properties

This compound, also known as tetradecyl acetate, is a fatty acyl ester with the chemical formula C16H32O2.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| CAS Number | 638-59-5 | [1] |

| Appearance | Colorless liquid or white crystalline solid | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Biological Activity and Function

The biological activity of this compound is primarily categorized into two distinct areas: its role as an insect pheromone and its function as a cosmetic ingredient.

Insect Sex Pheromone

This compound is a well-documented sex pheromone for several insect species, particularly within the order Lepidoptera.[2] It is a volatile compound released by one sex, typically the female, to attract the opposite sex for mating.[3] This function is critical for the reproductive success of these species and has been exploited for pest management strategies through mating disruption.[3]

The mechanism of action as a pheromone involves a sophisticated olfactory signaling cascade in the receiving insect.

// Nodes Pheromone [label="this compound (Pheromone)", fillcolor="#FBBC05", fontcolor="#202124"]; OBP [label="Odorant-Binding\nProtein (OBP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OR [label="Olfactory Receptor (OR)\n+ Orco Co-receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuron [label="Olfactory Receptor\nNeuron (ORN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Antennal Lobe\nof Brain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavior [label="Behavioral\nResponse (Mating)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pheromone -> OBP [label="Binding in\nSensillar Lymph"]; OBP -> OR [label="Transport and\nDelivery"]; OR -> Neuron [label="Ion Channel\nActivation"]; Neuron -> Brain [label="Signal\nTransduction"]; Brain -> Behavior [label="Signal\nProcessing"]; }

Caption: Generalized signaling pathway of this compound as an insect pheromone.

-

Detection: Volatile this compound molecules enter the insect's antenna through pores in the sensilla, hair-like structures on the antenna.[4]

-

Binding and Transport: Within the sensillar lymph, this compound binds to Odorant-Binding Proteins (OBPs) or Pheromone-Binding Proteins (PBPs).[5][6] These proteins solubilize the hydrophobic pheromone and transport it to the olfactory receptors.

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels that typically form a heterodimer with a highly conserved co-receptor called Orco.[4][7]

-

Signal Transduction: Binding of the pheromone to the OR-Orco complex induces a conformational change, opening the ion channel and leading to depolarization of the ORN. This generates an action potential.[4]

-

Signal Processing: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the signal is processed, leading to a behavioral response, such as upwind flight towards the pheromone source.[4]

Cosmetic and Dermatological Function

In cosmetics and personal care products, this compound is utilized for its properties as a skin conditioning agent and emollient.[1] Its function is primarily physical, affecting the texture of the product and the feel of the skin.

The primary mechanism of action of this compound on the skin is the formation of an occlusive film on the stratum corneum, the outermost layer of the epidermis. This film has two main effects:

-

Emollience: It smooths and softens the skin by filling in the spaces between desquamating corneocytes, resulting in a more even and less flaky skin surface.

-

Occlusion: It reduces transepidermal water loss (TEWL) by creating a hydrophobic barrier, which helps to keep the skin hydrated.

Upon application to the skin, this compound is likely hydrolyzed by cutaneous esterases into myristyl alcohol and acetic acid.[8][9] Myristyl alcohol, a fatty alcohol, can be incorporated into the lipid matrix of the stratum corneum, further contributing to the barrier function.[10] Acetic acid can influence the skin's pH.

// Nodes MA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Esterase [label="Cutaneous Esterases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Alcohol [label="Myristyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; A_Acid [label="Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Skin_Barrier [label="Incorporation into\nSkin Lipid Barrier", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Skin_pH [label="Influence on\nSkin pH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MA -> Esterase [label="Hydrolysis"]; Esterase -> M_Alcohol; Esterase -> A_Acid; M_Alcohol -> Skin_Barrier; A_Acid -> Skin_pH; }

Caption: Proposed metabolic pathway of this compound in the skin.

Quantitative Data

There is a significant lack of publicly available quantitative data regarding the specific biological activity of this compound in mammalian systems, such as IC50 values, binding affinities, or dose-response curves for specific molecular targets. The available quantitative data primarily relates to its safety and toxicity.

Table 2: Summary of Toxicological Data for this compound and Related Compounds

| Test | Species | Route | Dose/Concentration | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | --- | Nontoxic | [11] |

| Acute Dermal Toxicity | Rat | Dermal | --- | Nontoxic | [11] |

| Skin Irritation | Rabbit | Dermal | Product with 0.8% Myristyl Alcohol | Practically nontoxic | [12] |

| Skin Irritation | Rabbit | Dermal | Cream with 3.0% Myristyl Alcohol | Mild to moderate irritation | [12] |

| Eye Irritation | Rabbit | Ocular | Product with 0.8% Myristyl Alcohol | Non-irritating | [12] |

| Skin Sensitization | Guinea Pig | Dermal | --- | No sensitization | [11] |

| Human Skin Irritation & Sensitization | Human | Dermal | Moisturizers with 0.25% Myristyl Alcohol | Neither irritant nor sensitizer | [12] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are specific to its application.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD) for Pheromone Activity

This protocol is used to identify which volatile compounds in a mixture (e.g., a female insect's pheromone gland extract) are biologically active.

// Nodes Extraction [label="Pheromone Gland Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; GC [label="Gas Chromatography (GC) Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splitter [label="Effluent Splitter", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FID [label="Flame Ionization Detector (FID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EAD [label="Electroantennographic Detector (EAD)\n(Insect Antenna)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Simultaneous Data Acquisition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and Comparison", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Extraction -> GC; GC -> Splitter; Splitter -> FID [label="Chemical Detection"]; Splitter -> EAD [label="Biological Detection"]; FID -> Data_Acquisition; EAD -> Data_Acquisition; Data_Acquisition -> Analysis; }

Caption: Experimental workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Objective: To identify compounds in a sample that elicit an olfactory response in an insect antenna.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID).

-

Electroantennography (EAD) system, including a micromanipulator, electrodes, and amplifier.

-

Live insect for antenna preparation.

-

Pheromone extract or synthetic this compound solution.

-

Appropriate solvents (e.g., hexane).

Methodology:

-

Sample Injection: A solution containing this compound (or an insect extract) is injected into the GC.

-

Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to the FID, which detects the chemical compounds, and the other portion is directed over an insect antenna mounted between two electrodes.

-

Detection:

-

FID: The FID generates a chromatogram showing peaks corresponding to each separated chemical compound.

-

EAD: The insect antenna, when exposed to a biologically active compound, generates a depolarization, which is amplified and recorded as a voltage change (the EAD signal).

-

-

Data Analysis: The FID chromatogram and the EAD signal are recorded simultaneously. Peaks in the FID chromatogram that align with a response in the EAD signal indicate that the corresponding compound is biologically active.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is used to assess the penetration of this compound through the skin.

Objective: To quantify the rate and extent of this compound absorption through a skin sample.

Materials:

-

Franz diffusion cells.

-

Human or animal skin membrane.

-

A formulation containing a known concentration of this compound.

-

Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).

-

High-performance liquid chromatography (HPLC) system for analysis.

Methodology:

-

Skin Preparation: A section of full-thickness skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

Dosing: The formulation containing this compound is applied to the epidermal surface in the donor compartment.

-

Incubation: The apparatus is maintained at a constant temperature (typically 32°C or 37°C) to simulate physiological conditions.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

-

Analysis: The concentration of this compound (and any potential metabolites like myristyl alcohol) in the collected samples is quantified using HPLC.

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Protocol: In Vitro Safety Assessment of Cosmetic Ingredients

For a cosmetic ingredient like this compound, a battery of in vitro tests is typically performed to ensure its safety for topical application, in line with regulations that prohibit animal testing for cosmetics in many regions.[2][13]

Objective: To assess the potential for skin irritation, sensitization, and genotoxicity.

Commonly Used Assays:

-

Skin Irritation: Reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) are used. A test substance is applied topically to the tissue model, and cell viability is measured (e.g., by MTT assay) to determine the irritation potential.

-

Skin Sensitization: A combination of in vitro methods covering the key events of the skin sensitization adverse outcome pathway (AOP) is employed. These can include:

-

Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the substance with synthetic peptides containing cysteine and lysine to assess the first key event (haptenation).

-

KeratinoSens™ or LuSens™: Reporter gene assays in keratinocyte cell lines that measure the activation of the Keap1-Nrf2-ARE pathway, a key event in keratinocyte activation.

-

h-CLAT (human Cell Line Activation Test): Measures the expression of cell surface markers (CD54 and CD86) on dendritic-like cells (e.g., THP-1) to assess dendritic cell activation.

-

-

Genotoxicity:

-

Bacterial Reverse Mutation Test (Ames Test): Assesses the potential of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: Evaluates chromosomal damage in mammalian cells by detecting the presence of micronuclei.

-

Signaling Pathways

Insect Olfactory Signaling

As described in Section 2.1.1 and depicted in the corresponding diagram, this compound initiates a well-defined signaling cascade in insects, starting with binding to an olfactory receptor and culminating in a neuronal signal to the brain. This is a direct, ligand-gated ion channel-mediated pathway.

Mammalian Signaling Pathways

Currently, there is a lack of scientific literature detailing specific signaling pathways that are directly modulated by this compound in mammalian cells. Its primary interaction with the skin is considered to be biophysical.

However, its hydrolysis products, myristyl alcohol and acetic acid, can have biological effects:

-

Myristyl Alcohol: As a fatty alcohol, it can be metabolized by cells and incorporated into cellular lipids. It is a precursor for myristoylation, a post-translational modification where myristic acid is attached to proteins, affecting their localization and function. However, the direct role of topically applied this compound as a significant source for cellular myristoylation has not been established.

-

Acetic Acid (Acetate): Acetate can be utilized by cells to generate acetyl-CoA, a central molecule in cellular metabolism, including the Krebs cycle and fatty acid synthesis.[14] Acetate can also act as a signaling molecule through G-protein coupled receptors like GPR43 (FFAR2), which can influence inflammatory responses and metabolism. The extent to which topically delivered acetate from this compound hydrolysis engages these pathways is unknown.

It is crucial to distinguish this compound from Phorbol 12-Myristate 13-Acetate (PMA) . PMA is a potent tumor promoter and a powerful activator of protein kinase C (PKC), a key enzyme in many signal transduction cascades. The biological effects of PMA are not representative of this compound.

Conclusion and Future Directions

This compound is a molecule with well-defined, yet context-dependent, biological functions. As an insect sex pheromone, it is a key mediator of chemical communication, with its mechanism of action rooted in the activation of specific olfactory receptor neurons. In cosmetics, it serves as an effective emollient and skin conditioning agent, primarily through its physical properties and likely hydrolysis to myristyl alcohol and acetic acid on the skin.

A significant gap exists in the understanding of this compound's biological activity at the molecular level in mammalian systems. Future research should focus on:

-

Quantifying the rate and extent of this compound hydrolysis by cutaneous esterases.

-

Investigating the potential for myristyl alcohol and acetate derived from topical this compound to engage in cellular metabolism and signaling pathways in the skin.

-

Determining if this compound has any direct, non-hydrolytic interactions with cellular receptors or enzymes in mammalian cells.

Such studies would provide a more complete picture of the biological functions of this widely used compound and could potentially uncover novel applications in dermatology and drug delivery.

References

- 1. This compound | C16H32O2 | CID 12531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Insect olfaction - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Sex pheromone recognition and characterization of three pheromone-binding proteins in the legume pod borer, Maruca vitrata Fabricius (Lepidoptera: Crambidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 8. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs) [mdpi.com]

- 14. Acetyl-CoA synthesis in the skin is a key determinant of systemic lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Myristyl Acetate in Biological Systems: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available scientific information on the biological activities of myristyl acetate. It is intended for a scientific audience and should not be interpreted as medical advice. The information regarding the direct molecular mechanism of action of this compound in mammalian biological systems is limited in the public domain. Much of the existing research pertains to its role as an insect pheromone or its use in cosmetic and food applications.

Introduction

This compound, the ester of myristyl alcohol and acetic acid, is a compound with diverse applications, ranging from its use as a fragrance and flavoring agent to its role as a sex pheromone in certain insect species.[1][][3] While its physicochemical properties are well-documented, a comprehensive understanding of its specific molecular mechanisms of action in mammalian biological systems remains an area of active investigation. This technical guide aims to synthesize the available data, highlight potential areas of biological activity, and identify gaps in the current knowledge base for researchers and drug development professionals.

Known Biological Activities and Potential Applications

This compound has been identified in several biological contexts:

-

Insect Pheromone: It functions as a sex pheromone, influencing the mating behavior of various insect species.[1][4] This activity is highly specific to insect olfactory receptors and is utilized in pest control strategies.[3]

-

Cosmetic and Food Ingredient: Due to its pleasant fragrance and flavor profile, this compound is used in cosmetics and as a food additive.[]

-

Pharmaceutical Excipient: It has been explored as a lubricant in tablet formulations and as an excipient in drug delivery systems.[]

Postulated Mechanisms of Action: The Hydrolysis Hypothesis

A central hypothesis regarding the biological effects of this compound in mammalian systems is its potential to act as a pro-drug, delivering myristic acid and acetate upon enzymatic hydrolysis by esterases. Should this hydrolysis occur in vivo, the individual components could then participate in various signaling and metabolic pathways.

Potential Roles of the Acetate Moiety

Free acetate is a key metabolite and signaling molecule involved in numerous cellular processes:

-

Epigenetic Regulation: Acetate can be converted to acetyl-CoA, the primary donor for histone acetylation, thereby influencing gene expression.

-

Metabolic Signaling: Acetate can activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5] It also plays a role in lipid metabolism and can influence insulin sensitivity.[6][7]

-

Immune Modulation: Acetate can modulate immune responses through its interaction with G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFAR2).[8]

Potential Roles of the Myristic Acid Moiety

Myristic acid is a saturated fatty acid that can also exert biological effects:

-

Protein Myristoylation: Myristic acid can be covalently attached to the N-terminus of proteins, a post-translational modification known as myristoylation, which can affect protein localization and function.

-

Signaling Pathways: As a fatty acid, it can be incorporated into cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins.

The following diagram illustrates the proposed hydrolysis of this compound and the subsequent potential pathways of its constituent parts.

Caption: Proposed hydrolysis of this compound and potential downstream pathways.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data, such as IC50 or EC50 values, that would define the potency and efficacy of this compound in specific biological assays. This lack of data makes it challenging to assess its potential as a direct pharmacological agent.

Experimental Protocols

Detailed experimental protocols for investigating the direct biological effects of this compound are not well-documented in the scientific literature. Researchers interested in studying its mechanism of action would likely need to adapt existing assays for studying esterase activity, lipid metabolism, and the signaling pathways potentially affected by its hydrolysis products.

A generalized workflow for investigating the mechanism of action of this compound is proposed below.

Caption: A proposed experimental workflow to elucidate the mechanism of action.

Conclusion and Future Directions

The current body of scientific literature does not provide a definitive, direct mechanism of action for this compound in mammalian biological systems. The prevailing hypothesis is that its effects are likely mediated through its hydrolysis products, myristic acid and acetate. However, this requires experimental validation.

For researchers and drug development professionals, the following areas represent critical next steps in understanding the potential of this compound:

-

Confirmation of Hydrolysis: Definitive studies are needed to confirm the extent and rate of this compound hydrolysis in various biological matrices (e.g., plasma, cell culture media, specific tissues).

-

Identification of Direct Targets: Unbiased screening approaches could be employed to identify any direct molecular targets of the intact ester.

-

Quantitative Pharmacological Studies: Dose-response studies are required to determine the potency and efficacy of this compound in relevant cellular and in vivo models.

-

Comparative Studies: The biological effects of this compound should be directly compared to those of equimolar concentrations of sodium acetate and myristic acid to dissect the contribution of each component.

Addressing these knowledge gaps will be essential to determine if this compound holds therapeutic potential beyond its current applications and to elucidate its fundamental biological roles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Acetate: A Technical Guide to Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and toxicity data for Myristyl Acetate, intended for use in a laboratory setting. Due to a lack of extensive publicly available data for this compound, this guide incorporates information on the structurally related compound, Myristyl Myristate, as a surrogate for certain toxicological endpoints. All experimental methodologies are detailed based on internationally recognized guidelines.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Tetradecyl acetate | |

| CAS Number | 638-59-5 | |

| Molecular Formula | C₁₆H₃₂O₂ | |

| Molecular Weight | 256.42 g/mol | |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| Flash Point | 133.33 °C (272.00 °F) | [1] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicity data. Data for Myristyl Myristate is included as a surrogate where specific data for this compound is not available.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 (Myristyl Myristate) | Rat | Oral | > 5,000 mg/kg | [2] |

| LD50 (Myristyl Myristate) | Rabbit | Dermal | > 5,000 mg/kg | [2] |

Table 2.2: Irritation Potential

| Endpoint | Species | Concentration | Result | Reference |

| Skin Irritation (Myristyl Myristate) | Rabbit | Undiluted | Minimal to mild irritation | [2] |

| Eye Irritation (Myristyl Myristate) | Rabbit | Undiluted | Minimal irritation | [2] |

Table 2.3: Sensitization Potential

| Endpoint | Species | Concentration | Result | Reference |

| Skin Sensitization (Myristyl Myristate) | Guinea Pig | Undiluted | Not a sensitizer | [2] |

Table 2.4: Genotoxicity

At the time of this report, no specific genotoxicity data for this compound was identified in the public domain. Standard assays for evaluating this endpoint are described in the experimental protocols section.

Table 2.5: Carcinogenicity

At the time of this report, no specific carcinogenicity data for this compound was identified in the public domain. Long-term carcinogenicity studies are typically conducted if there are concerns from genotoxicity data or other toxicological findings.

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

-

Principle: To determine the short-term toxicity of a substance when administered in a single oral dose.[3]

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.[3] At least 5 animals per sex per dose group are recommended.[3]

-

Procedure: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[3] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[3] A full necropsy of all animals is performed.[3]

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[4]

-

Test Animals: Albino rabbits are the preferred species.[4]

-

Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[4] The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[4]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

-

Principle: To evaluate the potential of a substance to produce irritation or corrosion in the eye.[5]

-

Test Animals: Healthy, young adult albino rabbits are used.[6]

-

Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5] The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[5]

-

Endpoint: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.[5]

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

-

Principle: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.[7]

-

Test Animals: CBA/Ca or CBA/J strain mice are typically used.[8]

-

Procedure: The test substance is applied to the dorsum of the ears of the mice for three consecutive days.[9] On day 6, the mice are injected with ³H-methyl thymidine, and the draining lymph nodes are excised.[10]

-

Endpoint: The incorporation of ³H-methyl thymidine into the lymph node cells is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response for sensitization.[7]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

-

Principle: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.[11]

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[12][13] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted after incubation.[12]

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[14]

-

Procedure: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[15][16] The cells are then arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[15]

-

Endpoint: The test is considered positive if the substance induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[17]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound for laboratory use.

Caption: Workflow for chemical safety assessment in a laboratory setting.

Conclusion and Recommendations